4-(Butan-2-yl)benzene-1-sulfonamide
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Overview
Description
4-(Butan-2-yl)benzene-1-sulfonamide is an organosulfur compound that belongs to the sulfonamide class. Sulfonamides are characterized by the presence of a sulfonyl functional group attached to an amine. These compounds have significant applications in medicinal chemistry due to their antibacterial properties and are used in various therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Butan-2-yl)benzene-1-sulfonamide typically involves the sulfonation of 4-(Butan-2-yl)benzene with sulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired sulfonamide product.
Industrial Production Methods: Industrial production of sulfonamides often involves large-scale sulfonation reactions using automated reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to maximize yield and purity. Post-reaction purification steps, including crystallization and filtration, are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 4-(Butan-2-yl)benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids under strong oxidizing conditions.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products:
Oxidation: Formation of sulfonic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted sulfonamides or other derivatives.
Scientific Research Applications
4-(Butan-2-yl)benzene-1-sulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential antibacterial properties and interactions with biological systems.
Medicine: Investigated for its potential use in developing new therapeutic agents, particularly in the treatment of bacterial infections.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other sulfonamide-based compounds.
Mechanism of Action
The mechanism of action of 4-(Butan-2-yl)benzene-1-sulfonamide involves its interaction with bacterial enzymes. Sulfonamides typically act as competitive inhibitors of the enzyme dihydropteroate synthetase, which is crucial for the synthesis of folic acid in bacteria. By inhibiting this enzyme, sulfonamides prevent the formation of folic acid, thereby hindering bacterial growth and replication.
Comparison with Similar Compounds
Sulfamethazine: Another sulfonamide with similar antibacterial properties.
Sulfadiazine: Used in combination with other drugs to treat infections.
Sulfanilamide: The parent compound of many sulfonamide drugs.
Uniqueness: 4-(Butan-2-yl)benzene-1-sulfonamide is unique due to its specific structural features, which may confer distinct biological activities and chemical reactivity compared to other sulfonamides. Its butan-2-yl substituent can influence its solubility, stability, and interaction with biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
4-butan-2-ylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2S/c1-3-8(2)9-4-6-10(7-5-9)14(11,12)13/h4-8H,3H2,1-2H3,(H2,11,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFACCVZPKGGBHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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